molecular formula C7H14N2O B093632 1,3-dimethyl-1,3-diazepan-2-one CAS No. 16597-38-9

1,3-dimethyl-1,3-diazepan-2-one

Cat. No.: B093632
CAS No.: 16597-38-9
M. Wt: 142.2 g/mol
InChI Key: BSVHATKBZZYYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1,3-diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, with methyl substituents at these positions. It is synthesized via cyclization reactions, as demonstrated by a 39% yield achieved through column chromatography purification, with characteristic $^1$H NMR signals at δ 3.13–3.11 (m, 4H), 2.84 (s, 6H), and 1.68–1.65 (m, 4H) . Key physicochemical properties include a molecular formula of $ \text{C}7\text{H}{14}\text{N}_2\text{O} $, molecular weight of 142.20 g/mol, density of 0.995 g/cm³, boiling point of 232.3°C, and a flash point of 93.7°C .

Properties

CAS No.

16597-38-9

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

1,3-dimethyl-1,3-diazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3

InChI Key

BSVHATKBZZYYIC-UHFFFAOYSA-N

SMILES

CN1CCCCN(C1=O)C

Canonical SMILES

CN1CCCCN(C1=O)C

Other CAS No.

16597-38-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1,3-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diamines with carbonyl compounds under acidic or basic conditions. For example, the reaction of 1,3-diaminopropane with glyoxal can yield the desired diazepinone structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods often use automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1,3-diazepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the diazepinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,3-dimethyl-1,3-diazepan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,3-diazepan-2-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, some derivatives may inhibit enzyme activity, thereby affecting metabolic processes .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP
This compound $ \text{C}7\text{H}{14}\text{N}_2\text{O} $ 142.20 0.995 232.3
1,3-Diethyl-1,3-diazepan-2-one $ \text{C}9\text{H}{18}\text{N}_2\text{O} $ 170.26 1.41980
1,3-Dimethyl-1,3-diazinan-2-one $ \text{C}6\text{H}{12}\text{N}_2\text{O} $ 128.17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.